Methyl 3-chloro-2-(chlorosulfonyl)benzoate
CAS No.: 99943-42-7
Cat. No.: VC4342083
Molecular Formula: C8H6Cl2O4S
Molecular Weight: 269.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99943-42-7 |
|---|---|
| Molecular Formula | C8H6Cl2O4S |
| Molecular Weight | 269.09 |
| IUPAC Name | methyl 3-chloro-2-chlorosulfonylbenzoate |
| Standard InChI | InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3 |
| Standard InChI Key | ZJXLJSMVKPJWLX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC=C1)Cl)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₈H₆Cl₂O₄S and a molecular weight of 269.10 g/mol . Its structure comprises a benzoate core substituted with a methyl ester at position 1, a chlorine atom at position 3, and a chlorosulfonyl group (-SO₂Cl) at position 2 (Figure 1).
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | COC(=O)C1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | |
| InChIKey | ZJXLJSMVKPJWLX-UHFFFAOYSA-N | |
| Melting Point | 115–116°C | |
| Predicted Boiling Point | 345.6 ± 25.0°C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm its structure:
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¹H NMR (CDCl₃): Signals at δ 3.94 (s, 3H, -OCH₃), 7.51–8.22 (m, aromatic protons) .
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IR: Peaks at 1740 cm⁻¹ (C=O ester), 1370 cm⁻¹ (S=O), and 740 cm⁻¹ (C-Cl) .
Synthesis and Industrial Production
Diazotization-Sulfonylation Route
A patented method involves diazotization of 2-amino-3-methylbenzoate followed by sulfonylation :
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Diazotization: 2-Amino-3-methylbenzoate reacts with NaNO₂/HCl at −10°C to 5°C.
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Sulfonylation: The diazonium salt is treated with SO₂ gas and CuCl₂ in acetic acid, yielding the product at 78% efficiency .
Table 2: Synthesis Optimization (Patent Data)
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Starting Material (g) | 29.7 | 59.4 | 49.5 |
| SO₂ (g) | 100 | 200 | 166.7 |
| Yield (%) | 76 | 78 | 77 |
Alternative Chlorosulfonation
Methyl 3-aminobenzoate reacts with chlorosulfonic acid in acetic acid under controlled temperatures, though this method faces challenges in regioselectivity.
Physicochemical Properties
Thermal Stability
The compound decomposes above 200°C, with a flash point of 162.8°C. Its density is estimated at 1.4 g/cm³.
Solubility
It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., dichloromethane) and methanol .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chlorosulfonyl group undergoes substitution with amines, alcohols, and thiols. For example, reaction with aniline derivatives yields sulfonamides, pivotal in drug discovery :
Reduction and Oxidation
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Reduction: LiAlH₄ reduces the ester to a benzyl alcohol derivative.
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Oxidation: KMnO₄ oxidizes the chlorosulfonyl group to a sulfonic acid.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to sulfonylurea herbicides and protease inhibitors. In one study, it facilitated the synthesis of quinolin-2-one derivatives with antitumor activity .
Agrochemical Synthesis
Its reactivity enables the production of sulfonamide-based herbicides, effective against glyphosate-resistant weeds .
Table 3: Key Applications
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